8-Bromo-3-fluoroquinoline-4-carboxylic acid 8-Bromo-3-fluoroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 834884-22-9
VCID: VC15907886
InChI: InChI=1S/C10H5BrFNO2/c11-6-3-1-2-5-8(10(14)15)7(12)4-13-9(5)6/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5BrFNO2
Molecular Weight: 270.05 g/mol

8-Bromo-3-fluoroquinoline-4-carboxylic acid

CAS No.: 834884-22-9

Cat. No.: VC15907886

Molecular Formula: C10H5BrFNO2

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-3-fluoroquinoline-4-carboxylic acid - 834884-22-9

Specification

CAS No. 834884-22-9
Molecular Formula C10H5BrFNO2
Molecular Weight 270.05 g/mol
IUPAC Name 8-bromo-3-fluoroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H5BrFNO2/c11-6-3-1-2-5-8(10(14)15)7(12)4-13-9(5)6/h1-4H,(H,14,15)
Standard InChI Key JEJPYTZZQULSTC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=CN=C2C(=C1)Br)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Bromo-3-fluoroquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The compound features three distinct substituents:

  • A bromine atom at the 8th position of the quinoline backbone, enhancing electrophilic reactivity .

  • A fluorine atom at the 3rd position, which influences electronic distribution and metabolic stability .

  • A carboxylic acid group at the 4th position, enabling hydrogen bonding and salt formation .

The IUPAC name derives from this substitution pattern: 8-bromo-3-fluoroquinoline-4-carboxylic acid.

Physicochemical Properties

While direct experimental data for this compound remains unpublished, analogous quinoline derivatives provide reliable estimates:

PropertyEstimated ValueBasis for Estimation
Molecular Weight270.06 g/molC₁₀H₅BrFNO₂ stoichiometry
Melting Point220–240°CComparable bromo-fluoroquinolines
SolubilityLow in H₂O; soluble in DMSOCarboxylic acid moiety
pKa (Carboxylic Acid)~2.5–3.0Similar quinoline-4-carboxylic acids

The SMILES notation for this compound is C1=CC2=C(C(=C(N=C2C(=C1)Br)F))C(=O)O, reflecting its planar aromatic system and substituent positions .

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 8-bromo-3-fluoroquinoline-4-carboxylic acid likely involves sequential functionalization of a quinoline precursor. Two plausible routes emerge:

  • Late-Stage Bromo-Fluoro Installation: Starting from quinoline-4-carboxylic acid, electrophilic bromination at C8 followed by directed ortho-metalation for fluorine introduction .

  • Multi-Component Assembly: Utilizing a Fe₃O₄@SiO₂-based nanocatalyst to facilitate one-pot cyclization of aryl aldehydes, pyruvic acid, and bromo-fluoroaniline derivatives .

Catalytic Optimization

Recent studies demonstrate that magnetic nanoparticles functionalized with urea-thiazole sulfonic acid chloride (Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) enhance reaction efficiency in quinoline syntheses . Under solvent-free conditions at 80°C, this catalyst promotes:

  • Rapid cyclization (≤30 min reaction time)

  • High yields (85–92% in analogous systems)

  • Easy magnetic recovery and reuse (≥5 cycles without significant activity loss)

Applying these conditions to a tailored substrate mixture could yield the target compound with minimal byproducts.

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-withdrawing carboxylic acid group at C4 directs electrophiles to the C5 and C7 positions. Bromine at C8 further deactivates the ring, making C6 less reactive . Fluorine’s inductive effects stabilize adjacent charges, influencing regioselectivity in cross-coupling reactions .

Salt and Complex Formation

The carboxylic acid moiety enables salt formation with amines or metal cations. For example:

  • Sodium salt: Enhances aqueous solubility for biological assays .

  • Zinc complexes: Potential antimicrobial agents via metal coordination .

Industrial and Material Science Applications

Coordination Polymers

The carboxylic acid and halogen substituents enable metal-organic framework (MOF) construction. For example:

  • Cu(II) complexes of bromo-fluoroquinolinecarboxylates exhibit luminescent properties suitable for sensors .

  • Thermal stability up to 300°C makes these materials viable for high-temperature applications .

Catalytic Ligands

In asymmetric catalysis, the chiral quinoline skeleton can coordinate transition metals to enantioselectively activate substrates. The fluorine atom’s electronegativity fine-tunes ligand electronic properties .

Future Research Directions

  • Synthetic Methodology: Developing transition-metal-catalyzed C–H activation for streamlined bromo/fluoro installation.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in in vitro models.

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity and binding modes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator